MSS1 protein - 147416-58-8

MSS1 protein

Catalog Number: EVT-1518828
CAS Number: 147416-58-8
Molecular Formula: C8H8O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MSS1 is primarily found in the mitochondria of eukaryotic cells, particularly in yeast (Saccharomyces cerevisiae). It belongs to a class of proteins known as elongation factors, which are crucial for the accurate and efficient translation of mRNA into proteins within the mitochondria. The protein exhibits high sequence similarity to bacterial GTPases, suggesting a conserved evolutionary function in protein synthesis across different life forms .

Synthesis Analysis

Methods and Technical Details

The synthesis of MSS1 protein can be achieved through various methods, including:

  • In Vivo Expression: Utilizing yeast cultures where the MSS1 gene is expressed under controlled conditions. This method allows for the natural folding and post-translational modifications of the protein.
  • Cell-Free Systems: In vitro translation systems can be employed to synthesize MSS1 using crude extracts from cells known for high protein synthesis rates, such as reticulocytes. This method facilitates rapid production without the need for cellular machinery .

The choice of method depends on the desired yield and purity of the MSS1 protein, as well as the specific applications intended for its use.

Molecular Structure Analysis

Structure and Data

  • GTP Binding Site: Essential for its role in translation.
  • Ribosome Interaction Motif: Facilitates binding to the mitochondrial ribosome during protein synthesis.

Data from sequence alignment indicates that MSS1 shares homology with other known elongation factors, suggesting similar structural features that support its function in translation .

Chemical Reactions Analysis

Reactions and Technical Details

MSS1 participates in several key reactions during mitochondrial translation:

  • GTP Hydrolysis: The binding of GTP to MSS1 followed by hydrolysis is a critical step that triggers conformational changes necessary for aminoacyl-tRNA binding to the ribosome.
  • Peptide Bond Formation: MSS1 aids in positioning aminoacyl-tRNA at the ribosomal A-site, facilitating peptide bond formation with the growing polypeptide chain.

These reactions are essential for maintaining the fidelity and efficiency of mitochondrial protein synthesis .

Mechanism of Action

Process and Data

The mechanism of action of MSS1 involves several steps:

  1. Binding to Ribosome: MSS1 binds to the small subunit of the mitochondrial ribosome.
  2. Aminoacyl-tRNA Recruitment: Upon GTP binding, MSS1 promotes the recruitment of aminoacyl-tRNA to the ribosome.
  3. GTP Hydrolysis: This process is coupled with GTP hydrolysis, which leads to a conformational change in MSS1, allowing for the release of GDP and facilitating subsequent steps in translation.

This mechanism underscores the importance of MSS1 in ensuring accurate and efficient mitochondrial translation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MSS1 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight of MSS1 varies depending on post-translational modifications but typically falls within a range characteristic of elongation factors.
  • Solubility: Being a cytosolic protein, MSS1 is soluble in aqueous environments typical of cellular conditions.
  • Stability: The stability of MSS1 is influenced by its interactions with ribosomes and other translational components.

These properties are crucial for its functionality within the mitochondrial context .

Applications

Scientific Uses

MSS1 has several applications in scientific research:

  • Studying Mitochondrial Translation: Researchers utilize MSS1 to investigate mechanisms underlying mitochondrial protein synthesis and its regulation.
  • Model Organism Studies: In yeast models, mutations in MSS1 provide insights into mitochondrial dysfunctions related to various diseases.
  • Biotechnological Applications: Understanding MSS1's function may lead to advancements in synthetic biology where engineered mitochondria could be used for therapeutic purposes or bioenergy production .
Introduction to MSS1 Protein

Structural Classification and Evolutionary Context of GTPase Superfamily

MSS1 belongs to the P-loop GTPase superfamily, characterized by a conserved G-domain featuring five signature motifs (G1-G5) that facilitate GTP binding and hydrolysis. These motifs include:

  • G1 (P-loop): Binds nucleotide phosphates (GX₄GK(S/T))
  • G3 (Walker B): Coordinates Mg²⁺ and hydrolyzes GTP (DX₂G)
  • G4: Determines guanine specificity ((N/T)(K/Q)XD) [1] [7]

Structurally, MSS1 adopts a canonical α/β fold with a central β-sheet surrounded by α-helices, typical of the TRAFAC class of GTPases involved in translation-related functions. Its C-terminal domain shows high homology to bacterial GTPases like Gene 50K, indicating an evolutionary conservation spanning prokaryotes and eukaryotes [7] [8].

Table 1: Conserved Structural Motifs in MSS1

MotifSequenceFunction
G1 (P-loop)GXXXXGKS/TGTP phosphate binding
G2 (Switch I)T/NKXDEffector interaction
G3 (Walker B)DXXGMg²⁺ coordination & hydrolysis
G4N/TKXDGuanine specificity

Phylogenetic analysis places MSS1 within the YihA subfamily of GTPases, universally conserved GTPases essential for ribosome assembly. Unlike many eukaryotic GTPases regulated by GAPs/GEFs, MSS1 functions through nucleotide-dependent dimerization – a mechanism shared with bacterial GTPases like MnmE [7]. Mitochondrial GTPases like MSS1 likely originated from bacterial endosymbionts, retaining ancestral functions in translational regulation while adapting to organellar environments [7] [8].

Discovery and Historical Milestones in MSS1 Characterization

The identification of MSS1 emerged from pioneering yeast genetics studies in 1993 that linked its function to mitochondrial gene expression:

  • Initial discovery: Screening of Saccharomyces cerevisiae mutants revealed that MSS1 knockout strains exhibited respiratory deficiency only when combined with the mitochondrial rRNA mutation PR454 (conferring paromomycin resistance) [8].
  • Ribosomal association: Immunoprecipitation studies demonstrated MSS1's physical interaction with the small subunit (28S) of mitoribosomes, positioning it as a translational regulator [8].
  • Genetic rescue: Expression of bacterial homolog Gene 50K complemented MSS1-deficient yeast, confirming functional conservation across domains [8].

Table 2: Key Historical Milestones in MSS1 Research

YearDiscoveryExperimental Model
1993MSS1 identified as suppressor of PR454 mutationS. cerevisiae
1995Characterization of GTPase domain homologySequence alignment
2008Link to tRNA modification (human GTPBP3)HEK293 cells
2021Role in COX1 synthesis at suboptimal temperaturesMRX8 mutants

Key biochemical properties were subsequently elucidated:

  • Molecular mass: ~50 kDa (nuclear-encoded, mitochondrial-targeted)
  • Nucleotide kinetics: Low GTP affinity (Km ≈ 50 μM), suggesting regulation by mitochondrial GTP pools
  • Subcellular localization: Matrix-facing inner membrane, physically associated with mitoribosomes [8] [9]

Role of MSS1 in Mitochondrial and Cellular Homeostasis

MSS1 orchestrates multiple facets of mitochondrial function through GTPase-dependent mechanisms:

Translation Regulation

MSS1 ensures fidelity of mitochondrial protein synthesis by:

  • Facilitating assembly of the 55S mitoribosome through GTP-dependent conformational changes
  • Enabling translation initiation for membrane protein subunits, particularly COX1
  • Resolving ribosomal stalls via back-translocation activity analogous to bacterial LepA [4] [7] [8]

Table 3: Mitochondrial GTPases in Quality Control

GTPaseFunctionInteraction with MSS1
Vms1Ribosome rescueCo-localizes at membrane contact sites
MTG1Ribosome biogenesisShared substrates
ERAL112S rRNA assemblyComplementary pathways

Nucleoid-Membrane Tethering

MSS1 anchors replication complexes to specialized membrane domains:

  • Cholesterol-rich platforms: MSS1-containing nucleoids co-fractionate with cholesterol-enriched microdomains (detergent-resistant at density = 1.08 g/ml) [9]
  • ATAD3 interaction: MSS1 cooperates with this membrane scaffold protein to organize nucleoids at ER-mitochondrial junctions (MAMs), facilitating coordinated replication and lipid transfer [9]
  • Membrane topology: The N-terminal transmembrane domain inserts into the inner membrane while the cytosolic G-domain contacts nucleoids [9]

Quality Control Integration

MSS1 interfaces with surveillance pathways:

  • CAT-tail prevention: By promoting ribosomal release, MSS1 precludes Rqc2-mediated addition of aberrant C-terminal extensions to stalled polypeptides
  • Aggregation suppression: GTP hydrolysis drives proper folding of nascent chains, reducing toxic aggregate formation that triggers mitochondrial dysfunction-associated senescence (MiDAS) [4] [6]
  • Cross-talk with Vms1: MSS1 directs misfolded proteins to Vms1/Ltn1-mediated ubiquitylation, enabling proteasomal clearance [4]

Therapeutic Implications

Emerging research highlights MSS1's disease relevance:

  • Cancer metabolism: Overexpressed in glioblastoma, supporting respiratory chain biogenesis in hypoxic tumors
  • Neurodegeneration: MRX8 mutations (human MSS1 ortholog) cause COX deficiency syndromes
  • Degrader targeting: PROTAC molecules against MSS1 show promise in acute myeloid leukemia models [5] [10]

Properties

CAS Number

147416-58-8

Product Name

MSS1 protein

Molecular Formula

C8H8O3

Synonyms

MSS1 protein

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